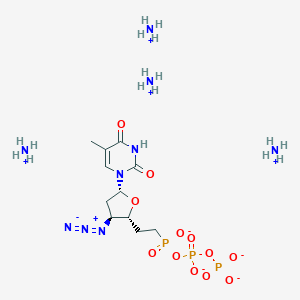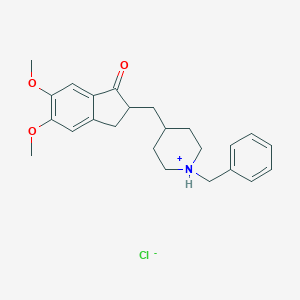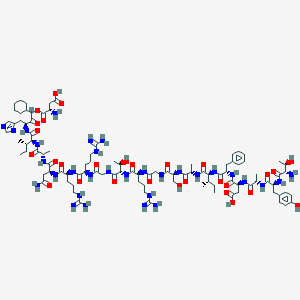
Dimefline hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de diméfline est un agent pharmacologique classé comme stimulant respiratoire. Il est principalement utilisé dans le traitement des affections respiratoires telles que la bronchopneumopathie chronique obstructive et l'asthme bronchique . Le composé a la formule chimique C20H22ClNO3 et est connu pour son action sélective sur le centre respiratoire .
Mécanisme D'action
Target of Action
Dimefline hydrochloride is a small molecule drug . The specific target of this compound is currently unidentified .
Mode of Action
It is known to have a selective action on the respiratory center in therapeutic doses
Biochemical Pathways
It is known to have a significant effect on the respiratory system .
Result of Action
This compound has been found to be effective in both chronic emphysema and in the CO2 intoxication syndrome . It is capable of increasing the depth without increasing the rate of respiration . It has been used as a potent drug for aborting an acute asthmatic attack, and as a maintenance drug in the treatment of bronchial asthma, particularly when given in association with a bronchodilator .
Action Environment
It is worth noting that the use of certain diuretics after the administration of dimefline was studied, and it was found that the use of acetazolamide and hydrochlorothiazide to circumvent a positive dimefline doping case is questionable .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de diméfline implique plusieurs étapes. Une méthode courante comprend la réaction de la 3-méthyl-7-méthoxy-8-diméthylaminométhylflavone avec l'acide chlorhydrique pour former le sel chlorhydrate . Les conditions de réaction impliquent généralement des températures contrôlées et des solvants spécifiques pour assurer la pureté et le rendement du produit final .
Méthodes de production industrielle
La production industrielle du chlorhydrate de diméfline implique souvent une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus comprend le contrôle précis des paramètres de réaction tels que la température, la pression et le pH afin d'optimiser le rendement et la qualité du composé . Le produit final est ensuite purifié en utilisant des techniques telles que la cristallisation et la filtration .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de diméfline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du groupe diméthylaminométhyle.
Réactifs et conditions courantes
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés comme agents réducteurs.
Réactifs de substitution : Les agents halogénants tels que le chlore et le brome sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire des composés halogénés .
Applications de la recherche scientifique
Le chlorhydrate de diméfline a plusieurs applications de recherche scientifique :
Mécanisme d'action
Le chlorhydrate de diméfline exerce ses effets en stimulant sélectivement le centre respiratoire dans le cerveau . Il augmente la ventilation pulmonaire basale et maximale, principalement en améliorant le volume courant et la capacité vitale . Les cibles moléculaires comprennent des récepteurs spécifiques dans le centre respiratoire qui régulent la respiration .
Applications De Recherche Scientifique
Dimefline Hydrochloride has several scientific research applications:
Comparaison Avec Des Composés Similaires
Composés similaires
Préthcamide : Un autre stimulant respiratoire avec un mécanisme d'action différent.
Théophylline : Un bronchodilatateur qui possède également des propriétés stimulantes respiratoires.
Caféine : Connue pour ses effets stimulants, y compris une stimulation respiratoire légère.
Unicité
Le chlorhydrate de diméfline est unique dans son action sélective sur le centre respiratoire, ce qui le rend particulièrement efficace dans le traitement d'affections telles que la bronchopneumopathie chronique obstructive et l'asthme bronchique . Contrairement aux autres stimulants, il a un effet plus ciblé, réduisant le risque d'effets secondaires systémiques .
Propriétés
IUPAC Name |
8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3.ClH/c1-13-18(22)15-10-11-17(23-4)16(12-21(2)3)20(15)24-19(13)14-8-6-5-7-9-14;/h5-11H,12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCISIXJGNBXXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046841 | |
| Record name | Dimefline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-04-7 | |
| Record name | Dimefline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dimefline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimefline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenyl-4-benzopyrone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMEFLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0XB4R74ID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Dimefline Hydrochloride in a research setting?
A1: this compound is primarily investigated for its EEG activating properties. Research suggests that intravenous administration of this compound can elicit paroxysmal discharges in the EEG of both epileptic and non-epileptic patients [, ]. This makes it a potential tool for diagnosing epileptic disorders in a controlled clinical setting.
Q2: How does the efficacy of this compound as an EEG activator compare to other agents like Metrazol?
A2: Studies indicate that 8mg of this compound exhibits a similar EEG activating potency to 400mg of Metrazol []. This suggests that this compound might be a more potent activator, requiring lower doses to achieve comparable effects. Additionally, researchers observed fewer and milder side effects with this compound compared to Metrazol [].
Q3: Are there established analytical methods for quantifying this compound in pharmaceutical preparations?
A3: Yes, researchers have developed and validated a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the content and related substances in this compound injections []. This method uses a Diamond C18 column, an acetonitrile-water-ethylene diamine mobile phase, and UV detection at 243 nm, offering a sensitive and accurate way to quantify this compound in pharmaceutical samples.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Furo[2,3-c]pyridin-2-ylmethanamine](/img/structure/B136801.png)



![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)


![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)




